molecular formula C11H9ClFN3O B2959965 3-chloro-5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)benzamide CAS No. 2320418-45-7

3-chloro-5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B2959965
CAS No.: 2320418-45-7
M. Wt: 253.66
InChI Key: BJQSEGZZPMRGBQ-UHFFFAOYSA-N
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Description

3-chloro-5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-fluorobenzoyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.

    Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of the chloro or fluoro groups with other nucleophiles, while reduction and oxidation reactions can lead to the formation of various reduced or oxidized derivatives of the compound .

Scientific Research Applications

3-chloro-5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-(1-methyl-1H-pyrazol-4-yl)benzamide
  • 3-chloro-5-fluoro-N-(1-phenyl-1H-pyrazol-4-yl)benzamide
  • 3-chloro-5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Uniqueness

3-chloro-5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the pyrazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-chloro-5-fluoro-N-(1-methylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O/c1-16-6-10(5-14-16)15-11(17)7-2-8(12)4-9(13)3-7/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQSEGZZPMRGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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